molecular formula C20H24N2O3 B4076426 N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide

N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide

Cat. No. B4076426
M. Wt: 340.4 g/mol
InChI Key: WLCQMULIYMKSKI-UHFFFAOYSA-N
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Description

N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide, commonly known as BPN14770, is a novel small molecule drug that has garnered significant interest in the scientific community due to its potential therapeutic applications. BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.

Mechanism of Action

BPN14770 is a selective inhibitor of N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide, an enzyme that plays a critical role in the regulation of cAMP signaling in the brain. By inhibiting this compound, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, BPN14770 has been shown to increase cAMP levels, activate PKA and CREB signaling pathways, and enhance synaptic plasticity. BPN14770 has also been shown to reduce amyloid-beta levels, improve cognitive function, and enhance social behavior in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPN14770 is its selectivity for N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide, which reduces the risk of off-target effects. BPN14770 also has good oral bioavailability and penetrates the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of BPN14770 is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are several future directions for the development and application of BPN14770. One potential direction is the use of BPN14770 as a therapeutic agent for Alzheimer's disease and other neurological disorders. Another direction is the use of BPN14770 as a tool for studying the role of cAMP signaling in the brain. Additionally, further research is needed to determine the long-term safety and efficacy of BPN14770 in clinical applications.

Scientific Research Applications

BPN14770 has shown potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. In preclinical studies, BPN14770 has been shown to improve cognitive function, reduce amyloid-beta levels, and enhance synaptic plasticity. BPN14770 has also been shown to improve social behavior in animal models of Fragile X syndrome and autism spectrum disorders.

properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-10-19(23)21-16-13-8-9-14-17(16)22-20(24)18(4-2)25-15-11-6-5-7-12-15/h5-9,11-14,18H,3-4,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCQMULIYMKSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C(CC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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